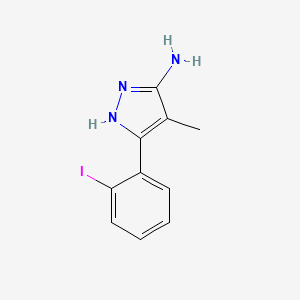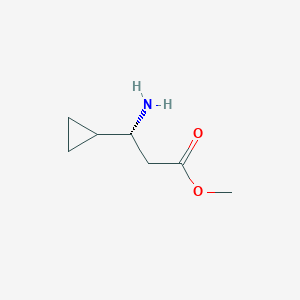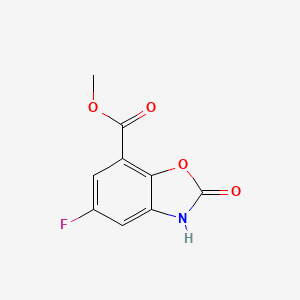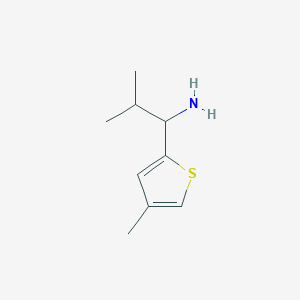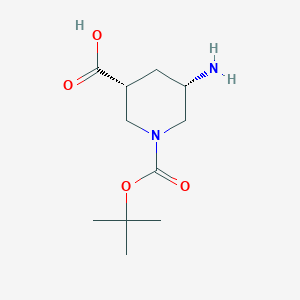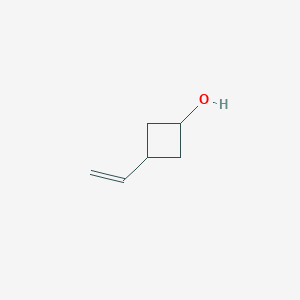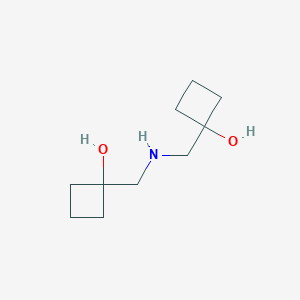![molecular formula C21H31N3O4 B15277159 9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B15277159.png)
9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate is a complex organic compound with the molecular formula C21H31N3O4. This compound is characterized by its spirocyclic structure, which includes a triazaspiro undecane core with benzyl and tert-butyl substituents. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate typically involves multiple steps. One common method includes the reaction of benzylamine with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or tert-butyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate
- 4-tert-Butylbenzaldehyde
Uniqueness
Compared to similar compounds, 9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate stands out due to its unique spirocyclic structure and the presence of both benzyl and tert-butyl groups.
Properties
Molecular Formula |
C21H31N3O4 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
9-O-benzyl 4-O-tert-butyl 1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate |
InChI |
InChI=1S/C21H31N3O4/c1-20(2,3)28-19(26)24-14-11-22-21(16-24)9-12-23(13-10-21)18(25)27-15-17-7-5-4-6-8-17/h4-8,22H,9-16H2,1-3H3 |
InChI Key |
DDTZZNFZGVIJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


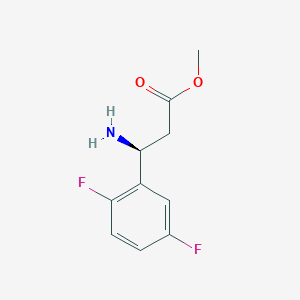
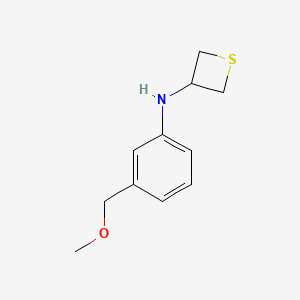

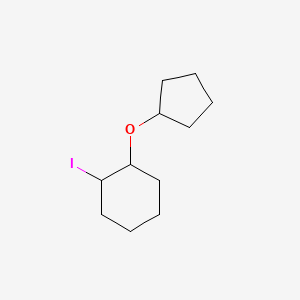
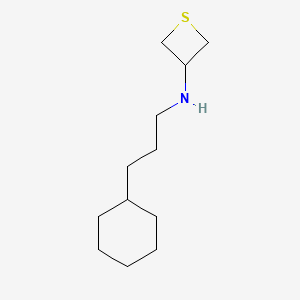
![(S)-1-(5-(Benzo[b]thiophen-5-yl(methyl)carbamoyl)pyrazolo[1,5-a]pyrimidine-7-carboxamido)-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B15277090.png)
